2-[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanesulfonamide
Description
2-[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanesulfonamide is a complex organic compound featuring a thiazole ring, a piperazine ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
2-[4-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2S2/c16-23(20,21)10-9-18-5-7-19(8-6-18)11-14-12-22-15(17-14)13-3-1-2-4-13/h12-13H,1-11H2,(H2,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPKOVKMQXSGMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=CS2)CN3CCN(CC3)CCS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions.
Formation of the Piperazine Ring: Piperazine can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Coupling Reactions: The thiazole and piperazine rings are coupled using appropriate linkers and reaction conditions.
Introduction of the Sulfonamide Group: The final step involves the sulfonation of the ethane chain to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents, nucleophiles, and bases are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole and piperazine derivatives.
Scientific Research Applications
2-[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor functions, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanesulfonamide
- 2-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanesulfonamide
Uniqueness
2-[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanesulfonamide is unique due to the presence of the cyclopentyl group, which may confer distinct biological activities and pharmacokinetic properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
